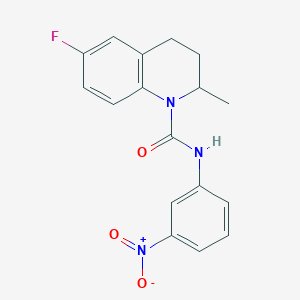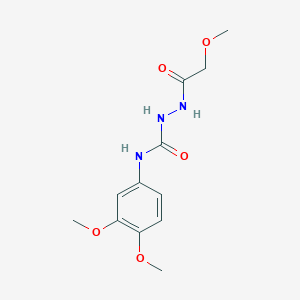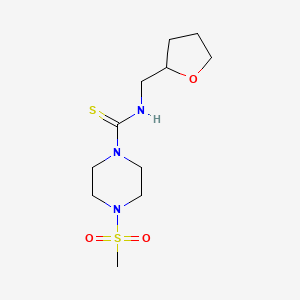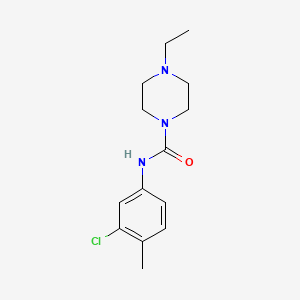
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
説明
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as FNQ or TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of quinolinecarboxamides and has been shown to have promising results in various scientific research applications.
作用機序
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide inhibits the activity of BTK by binding to its active site. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of B-cell receptor signaling.
Biochemical and Physiological Effects:
The inhibition of B-cell receptor signaling by 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It leads to the inhibition of B-cell proliferation, survival, and migration. Additionally, it has been shown to induce apoptosis in B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its specificity for BTK. This allows for targeted inhibition of B-cell receptor signaling, which can lead to more effective treatment of B-cell malignancies. However, one limitation of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its potential toxicity, which can limit its use in clinical settings.
将来の方向性
There are various future directions for the study of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the development of more potent and selective inhibitors of BTK. Additionally, the combination of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with other targeted therapies may lead to more effective treatment of B-cell malignancies. Finally, the study of the mechanism of action of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide may lead to the identification of new targets for the treatment of B-cell malignancies.
科学的研究の応用
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition has been shown to have potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
IUPAC Name |
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-11-5-6-12-9-13(18)7-8-16(12)20(11)17(22)19-14-3-2-4-15(10-14)21(23)24/h2-4,7-11H,5-6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQLTJAUOIPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)

![N-1-adamantyl-4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132354.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132355.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![3-(4-fluorophenyl)-3a,6a-dihydrothieno[2,3-d]isoxazole 4,4-dioxide](/img/structure/B4132361.png)
![1'-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4132362.png)

![1-(3-butoxyphenyl)-7-chloro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132371.png)

![N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4132402.png)